molecular formula C8H10N2O4 B15319724 O-[(2-Methoxy-5-nitro-phenyl)methyl]hydroxylamine CAS No. 30777-82-3

O-[(2-Methoxy-5-nitro-phenyl)methyl]hydroxylamine

Cat. No.: B15319724
CAS No.: 30777-82-3
M. Wt: 198.18 g/mol
InChI Key: DAAQHFVTTCYCPG-UHFFFAOYSA-N
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Description

O-[(2-Methoxy-5-nitro-phenyl)methyl]hydroxylamine is a hydroxylamine derivative featuring a benzyl group substituted with a methoxy (-OCH₃) group at the 2-position and a nitro (-NO₂) group at the 5-position of the aromatic ring. The hydroxylamine moiety (-O-NH₂) is linked via a methylene bridge (-CH₂-) to the substituted phenyl ring.

Properties

CAS No.

30777-82-3

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

O-[(2-methoxy-5-nitrophenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H10N2O4/c1-13-8-3-2-7(10(11)12)4-6(8)5-14-9/h2-4H,5,9H2,1H3

InChI Key

DAAQHFVTTCYCPG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(2-methoxy-5-nitrophenyl)methyl]hydroxylamine typically involves the reaction of 2-methoxy-5-nitrobenzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and are conducted at room temperature to moderate heating.

Industrial Production Methods

Industrial production of O-[(2-methoxy-5-nitrophenyl)methyl]hydroxylamine may involve similar synthetic routes but on a larger scale. The process would include steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

O-[(2-methoxy-5-nitrophenyl)methyl]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

O-[(2-methoxy-5-nitrophenyl)methyl]hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of O-[(2-methoxy-5-nitrophenyl)methyl]hydroxylamine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxylamine moiety can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion compare O-[(2-Methoxy-5-nitro-phenyl)methyl]hydroxylamine with structurally related hydroxylamine derivatives, emphasizing substituent effects, physicochemical properties, and functional applications.

Table 1: Key Comparisons of Hydroxylamine Derivatives

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Notable Properties Source
This compound 2-methoxy, 5-nitro, benzyl C₈H₁₀N₂O₅ 214.18 High polarity; nitro group enhances electron-withdrawing effects; sensitive to reduction. Inferred
O-(2-Methoxyphenyl)hydroxylamine 2-methoxy, phenyl C₇H₉NO₂ 139.15 Lower polarity; lacks nitro group, improving stability in reductive environments.
O-(4-Methoxybenzyl)hydroxylamine hydrochloride 4-methoxy, benzyl (HCl salt) C₈H₁₂ClNO₂ 197.64 Hydrochloride salt improves aqueous solubility; methoxy enhances lipophilicity.
O-(3-Morpholinobenzyl)hydroxylamine 3-morpholino, benzyl C₁₂H₁₆N₂O₂ 220.27 Morpholino group introduces basicity; enhances solubility in acidic buffers.
O-[[6-(1H-Pyrazol-1-yl)-3-pyridinyl]methyl]hydroxylamine Pyridinyl-pyrazolyl methyl C₉H₁₀N₄O 190.20 Heterocyclic structure promotes hydrogen bonding; used in enzyme inhibition studies.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound contrasts sharply with electron-donating groups like methoxy (e.g., in O-(4-methoxybenzyl)hydroxylamine) or morpholino (e.g., in compound 20j ). For example, this compound is expected to exhibit lower basicity at the hydroxylamine nitrogen compared to morpholino-substituted analogs .
  • Solubility and Stability : Hydrochloride salts (e.g., O-(4-methoxybenzyl)hydroxylamine hydrochloride ) demonstrate enhanced aqueous solubility due to ionic character. In contrast, the target compound’s nitro group may limit solubility in polar solvents but improve compatibility with hydrophobic matrices. Stability studies on similar compounds (e.g., O-(thiophen-2-ylmethyl)hydroxylamine ) suggest that nitro-substituted derivatives require storage at 2–8°C to prevent decomposition, akin to pyridinyl derivatives .

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